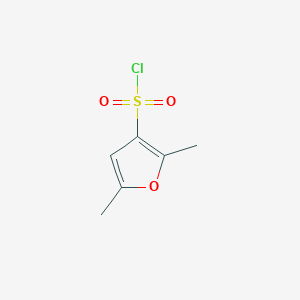
2,5-dimethylfuran-3-sulfonyl Chloride
Overview
Description
2,5-Dimethylfuran-3-sulfonyl Chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of furan, a heterocyclic aromatic compound, and contains both sulfonyl and chloride functional groups. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-3-sulfonyl Chloride typically involves the sulfonylation of 2,5-dimethylfuran. One common method includes the reaction of 2,5-dimethylfuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the furan ring. The reaction is usually carried out under controlled temperature conditions to prevent overreaction and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylfuran-3-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under controlled conditions to avoid over-oxidation.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced Sulfonyl Compounds: Formed from reduction reactions.
Scientific Research Applications
2,5-Dimethylfuran-3-sulfonyl Chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Sulfonamide derivatives of this compound are explored for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research into sulfonamide derivatives has implications for drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dimethylfuran-3-sulfonyl Chloride in chemical reactions involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, facilitating the formation of new chemical bonds. In biological systems, sulfonamide derivatives may inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme.
Comparison with Similar Compounds
2,5-Dimethylfuran-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2,5-Dimethylfuran-3-sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
2,5-Dimethylfuran-3-bromide: Contains a bromine atom instead of a sulfonyl chloride group.
Uniqueness: 2,5-Dimethylfuran-3-sulfonyl Chloride is unique due to its dual functionality, combining the reactivity of both the sulfonyl chloride and the furan ring. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
IUPAC Name |
2,5-dimethylfuran-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXAQZAVANAGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383523 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-26-7 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
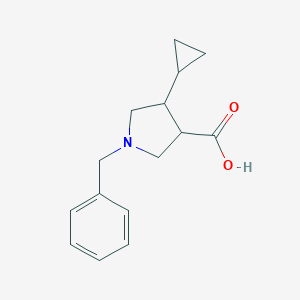
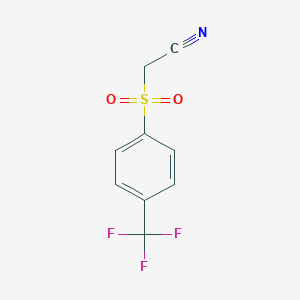
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)
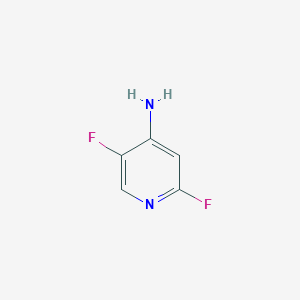
![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)

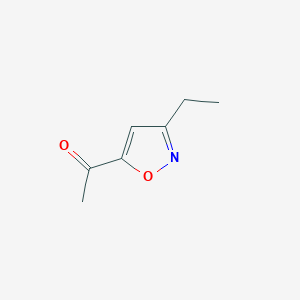
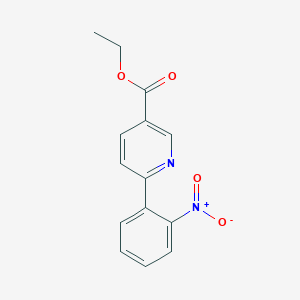

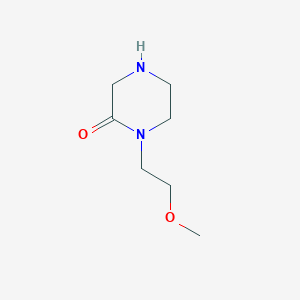
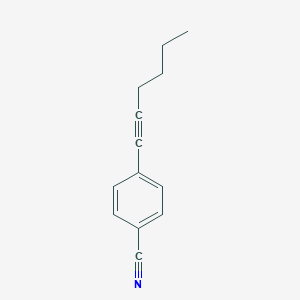
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
